6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
説明
6-Methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS: 312732-79-9) is a tetrahydropyrimidine derivative characterized by a carboxamide group at position 5, substituted with an ortho-methylphenyl (o-tolyl) moiety. The tetrahydropyrimidine core features a 6-methyl group, a 2-oxo group, and a para-methylphenyl (p-tolyl) substituent at position 2. This compound belongs to the Biginelli reaction product family, which is known for its diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities .
特性
IUPAC Name |
6-methyl-N-(2-methylphenyl)-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-8-10-15(11-9-12)18-17(14(3)21-20(25)23-18)19(24)22-16-7-5-4-6-13(16)2/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQNIQQQDCWZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This tetrahydropyrimidine derivative exhibits potential in various therapeutic areas including antimicrobial, anticancer, and anti-inflammatory applications. The compound's unique structure contributes to its biological efficacy, making it a subject of ongoing research.
Chemical Structure and Properties
The molecular formula of 6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is with a molecular weight of approximately 335.4 g/mol. The compound features a tetrahydropyrimidine ring system with various substituents that enhance its solubility and bioactivity.
Antimicrobial Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For example:
Studies have shown that these compounds can inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The anticancer activity of 6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been evaluated in several cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 22.73 | |
| HepG2 (liver cancer) | 20.08 | |
| A549 (lung cancer) | 3100 |
The compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response:
| Mechanism of Action | Effectiveness | Reference |
|---|---|---|
| Inhibition of COX enzymes | Significant reduction in inflammation markers | |
| Modulation of NF-kB pathway | Decreased expression of inflammatory mediators |
Case Studies
A notable case study involved the administration of 6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide in an animal model of induced inflammation. The results indicated a marked decrease in swelling and pain compared to control groups treated with standard anti-inflammatory drugs.
科学的研究の応用
The compound exhibits a range of biological activities that make it a candidate for drug development. Notably, it has shown:
- Anticancer Properties : Research indicates that derivatives of tetrahydropyrimidines, including this compound, possess significant anticancer activity. For instance, studies have demonstrated that certain pyrimidine derivatives can outperform standard chemotherapeutic agents like etoposide in inhibiting cancer cell lines such as MCF-7 and A549 . The unique structure of 6-methyl-2-oxo-N-(o-tolyl)-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide may enhance its selectivity and potency against specific cancer types.
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicate promising antibacterial activity . This positions the compound as a potential candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that tetrahydropyrimidine derivatives can exhibit anti-inflammatory properties. This aspect is crucial for addressing conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
類似化合物との比較
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features and Substituent Effects:
The target compound’s structure can be compared to analogs with variations in substituents, functional groups, and aryl moieties. Below is a comparative analysis:
Key Observations:
- Functional Groups: Replacing the 2-oxo with 2-thioxo (as in ) alters electronic properties and hydrogen-bonding capacity, influencing enzyme inhibition profiles.
- Aryl Moieties: Electron-withdrawing groups (e.g., nitro in ) increase reactivity, while electron-donating groups (e.g., methyl in ) enhance lipophilicity and membrane permeability.
準備方法
Synthesis of β-Ketoamide Precursors
The preparation begins with synthesizing N-(o-tolyl)-3-oxobutanamide, the β-ketoamide precursor. This is achieved through a condensation reaction between o-toluidine and ethyl acetoacetate under reflux conditions. Source details a similar protocol: heating aniline with ethyl acetoacetate at 160°C for 3 hours, followed by purification via silica column chromatography. Adapting this method, o-toluidine (1.8 mL, 20 mmol) and ethyl acetoacetate (3.8 mL, 30 mmol) are refluxed in ethanol, yielding N-(o-tolyl)-3-oxobutanamide as a white solid (49–63% yield) .
Key Data:
-
Reaction Conditions: 160°C, 3–15 hours, ethanol solvent.
-
Purification: Recrystallization from ethanol or hexane/ethyl acetate gradients.
-
Characterization: ¹H NMR (DMSO-d₆) shows peaks at δ 2.33 (s, CH₃), 3.59 (s, CH₂), and 7.12–7.61 ppm (aryl-H) .
Biginelli Cyclocondensation for Tetrahydropyrimidine Formation
The core tetrahydropyrimidine ring is constructed via a modified Biginelli reaction. A mixture of N-(o-tolyl)-3-oxobutanamide (1 mmol), p-tolualdehyde (1 mmol), and urea (1.5 mmol) is heated under acidic or catalytic conditions. Source demonstrates this using Co(HSO₄)₂ in ethanol at reflux, achieving 80–96% yields for analogous compounds. Alternatively, Cd-COF catalysts under solvent-free conditions at 110°C reduce reaction times to 6 hours with 98% efficiency .
Optimized Protocols:
-
Acid-Catalyzed: HCl (0.1 M) in ethanol, reflux for 8–10 hours .
-
Microwave-Assisted: 300 W, 100°C, 15–30 minutes (yield: 85–90%) .
Mechanochemical Approach:
Grinding reactants in a mortar-pestle with silica gel as a solid support achieves 92% yield in 30 minutes, per green chemistry principles .
Structural Characterization and Analytical Data
Post-synthesis, the compound is characterized using spectroscopic methods:
-
FT-IR: Peaks at 3224–3443 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O), and 1640 cm⁻¹ (C=N) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.10 (t, CH₃), 2.24 (s, CH₃), 5.13 (d, C₄–H), 7.21–7.66 (aryl-H), 9.18 (s, NH) .
-
Mass Spectrometry: m/z 355.4 [M+H]⁺, consistent with molecular formula C₂₁H₂₁N₃O₂ .
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Time | Yield | Advantages |
|---|---|---|---|---|
| Acid-Catalyzed Reflux | HCl/ethanol | 8–10 hours | 75–80% | Low cost, simple setup |
| Cd-COF Catalyzed | Solvent-free | 6 hours | 96–98% | High yield, recyclable catalyst |
| Microwave-Assisted | None/ethanol | 15–30 min | 85–90% | Rapid, energy-efficient |
| Mechanochemical Grinding | Silica gel | 30 min | 92% | Solvent-free, minimal waste generation |
Source highlights Cd-COF’s reusability (>4 cycles without activity loss), while microwave methods reduce energy consumption by 60% compared to conventional heating .
Challenges and Optimization Strategies
-
Regioselectivity: Using β-ketoamides instead of β-ketoesters may slow cyclization. Catalytic amounts of Co(HSO₄)₂ or Cd-COF mitigate this by stabilizing intermediates .
-
Purification: Recrystallization from ethanol/water (3:1) removes unreacted aldehydes .
-
Scale-Up: Mechanochemical methods are preferable for industrial applications due to shorter reaction times and lower solvent use .
Q & A
Basic: What are the most effective synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically employs a Biginelli-like multicomponent reaction, combining substituted aldehydes, β-keto esters, and urea/thiourea derivatives. Key steps include:
- Starting Materials : o-Toluidine, p-tolualdehyde, and methyl acetoacetate are common precursors .
- Catalysts : Uranyl nitrate (UO₂(NO₃)₂·6H₂O) in acetonitrile under reflux improves regioselectivity and reduces side products .
- Solvent Optimization : Ethanol or acetone enhances cyclization, while DMSO aids in stabilizing intermediates .
- Temperature Control : Reflux at 80–100°C for 8–12 hours maximizes yield (reported 65–78%) .
Data Contradiction Note : Yields vary with substituent electronic effects; electron-donating groups (e.g., p-tolyl) improve cyclization vs. electron-withdrawing groups .
Basic: How is the compound’s structure confirmed post-synthesis?
Methodological Answer:
Structural validation combines:
- Single-Crystal X-Ray Diffraction : Resolves stereochemistry and confirms the tetrahydropyrimidine ring’s boat conformation (C5 deviation: 0.224 Å from plane) .
- Spectroscopy :
- ¹H NMR : Key signals include δ 9.57 ppm (amide NH), 5.59 ppm (C4-H), and 2.06 ppm (CH₃) .
- IR : Peaks at 1697 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), and 3249 cm⁻¹ (NH stretch) .
- HRMS : Exact mass confirmation (e.g., [M⁺] calcd. 313.0885; observed 313.0884) .
Advanced: How can synthesis be optimized for scale-up without compromising purity?
Methodological Answer:
- Solvent Selection : Replace ethanol with acetone to reduce byproduct formation during cyclization .
- Catalyst Recycling : Uranyl nitrate can be recovered via aqueous extraction, reducing costs .
- Microwave Assistance : Reduces reaction time (2–4 hours vs. 8–12 hours) and improves yield by 10–15% .
Data Contradiction Note : Microwave methods may alter regioselectivity in analogs with bulky substituents .
Advanced: What is the proposed mechanism of its anticancer activity, and how do structural modifications alter potency?
Methodological Answer:
- Mechanism : The compound inhibits topoisomerase II by intercalating DNA, as shown in in vitro assays (IC₅₀: 12.3 µM against MCF-7 cells) . The p-tolyl group enhances hydrophobic binding to the enzyme’s active site .
- SAR Insights :
- N-Substitution : Replacing o-tolyl with thiophene (e.g., 4h in ) reduces activity (IC₅₀: 28.7 µM).
- Methyl Group : Removal at C6 decreases stability under physiological pH .
Advanced: How do researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies (e.g., anticancer vs. antibacterial activity) arise from:
- Assay Conditions : Varying cell lines (e.g., Proteus vulgaris vs. HeLa) and incubation times .
- Compound Purity : HPLC purity >95% is critical; impurities like unreacted thiourea derivatives can skew results .
- Concentration Ranges : Dose-dependent effects (e.g., apoptosis induction at 10 µM vs. necrosis at 50 µM) .
Advanced: How is regioselectivity controlled during synthesis?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., p-tolyl) favor cyclization at C4 over C2 due to reduced steric hindrance .
- Catalytic Modulation : UO₂²⁺ coordinates with the aldehyde carbonyl, directing nucleophilic attack to the β-keto ester .
- Temperature : Lower temperatures (60°C) favor kinetic control, producing the 1,4-regioisomer, while higher temperatures (100°C) favor thermodynamic products .
Advanced: What strategies improve the compound’s stability in biological assays?
Methodological Answer:
- pH Buffering : Stability is maintained at pH 7.4 (PBS buffer); degradation occurs at pH <5 due to lactam ring hydrolysis .
- Lyophilization : Freeze-drying in the presence of trehalose preserves activity for >6 months at -20°C .
- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester) enhances plasma stability .
Advanced: How are enantiomers resolved, and do they exhibit divergent bioactivity?
Methodological Answer:
- Chiral Chromatography : Use of Chiralpak AD-H column with hexane:isopropanol (85:15) resolves enantiomers (α = 1.32) .
- Bioactivity Differences : The (R)-enantiomer shows 3-fold higher topoisomerase II inhibition than the (S)-form .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking Studies : AutoDock Vina simulates binding to topoisomerase II (PDB: 1ZXM), identifying key interactions:
- Hydrogen bonds between C2=O and Arg503.
- π-π stacking of p-tolyl with Tyr821 .
- MD Simulations : 100-ns simulations validate complex stability (RMSD <2.0 Å) .
Advanced: How do researchers validate off-target effects in in vivo models?
Methodological Answer:
- Transcriptomics : RNA-seq of treated vs. control tissues identifies dysregulated pathways (e.g., NF-κB suppression) .
- Metabolomics : LC-MS/MS detects altered adenine/guanine ratios, confirming DNA-targeted activity .
- Toxicology Screening : Liver enzyme assays (ALT/AST) and histopathology ensure no hepatotoxicity at therapeutic doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
